Latamoxef, also known as moxalactam, is an antibiotic belonging to the oxacephem class, which is a subgroup of beta-lactam antibiotics. It is structurally similar to cephalosporins but features an oxygen atom in place of the sulfur atom found in traditional cephalosporins. This modification enhances its pharmacological properties, particularly its ability to penetrate the blood-brain barrier, making it effective against central nervous system infections such as meningitis. Latamoxef is utilized for treating various bacterial infections, including those affecting bones, joints, the gastrointestinal tract, and respiratory systems .
The synthesis of latamoxef involves several key steps that transform basic penicillin derivatives into the final oxacephem structure.
Latamoxef's molecular formula is with a molecular weight of approximately 520.47 g/mol. The structure consists of a bicyclic core characteristic of beta-lactams, with specific substituents that enhance its antibacterial activity.
Latamoxef undergoes various chemical reactions that are critical for its function as an antibiotic:
Latamoxef exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:
This mechanism underscores latamoxef's efficacy against a wide range of Gram-positive and Gram-negative bacteria .
Latamoxef possesses several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic applications .
Latamoxef has been utilized in various clinical settings due to its broad-spectrum activity:
Despite its potential applications, safety concerns have limited its use in modern medicine, leading to its withdrawal from many markets .
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5